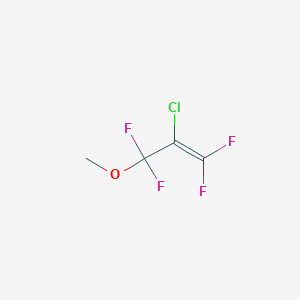
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C4H4ClF4O. This compound is characterized by the presence of both chlorine and fluorine atoms, which impart unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 2-chloro-1,1,3,3-tetrafluoropropene with methanol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used, often under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene.
Addition: Products include 2-chloro-1,1,3,3-tetrafluoro-3-methoxypropane.
Oxidation: Products include 2-chloro-1,1,3,3-tetrafluoro-3-methoxypropene oxide.
Aplicaciones Científicas De Investigación
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the reactivity of the compound, making it a potent electrophile or nucleophile in different reactions. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: Another fluorinated compound with similar reactivity but different structural properties.
2-Chloro-1,1,1-trifluoroethane: Shares some chemical properties but differs in the number of fluorine atoms and overall reactivity.
2-Chloro-1,1,3,3,3-pentafluoropropene: Similar in structure but with an additional fluorine atom, leading to different chemical behavior.
Uniqueness
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications.
Propiedades
Número CAS |
63176-09-0 |
|---|---|
Fórmula molecular |
C4H3ClF4O |
Peso molecular |
178.51 g/mol |
Nombre IUPAC |
2-chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H3ClF4O/c1-10-4(8,9)2(5)3(6)7/h1H3 |
Clave InChI |
WRGVCDKIRHQDCD-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=C(F)F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















